N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c20-15-9-5-4-8-14(15)10-21-16(25)12-28-19-24-23-17(27-19)11-22-18(26)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUUYNYMJHABGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide, followed by cyclization with an appropriate aldehyde.
Introduction of the 2-chlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the benzamide linkage: The final step involves the reaction of the intermediate with benzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and antifungal activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Core Heterocycle Variations
The 1,3,4-oxadiazole ring in the target compound is a common feature in bioactive molecules. Comparisons with analogs highlight how heterocycle substitutions influence activity:
Key Insights :
- Oxadiazole vs. Thiadiazole/Thiazole : The 1,3,4-oxadiazole core in the target compound and derivatives offers enhanced metabolic stability compared to thiadiazoles (e.g., ) due to reduced susceptibility to enzymatic degradation .
- Anticancer Activity : Indole-substituted oxadiazole derivatives (e.g., 2b in ) exhibit potent anticancer activity (86% yield, 241.2–242.0 °C melting point), suggesting that bulky aromatic substituents (e.g., indole, benzothiazole) enhance target binding .
Substituent Effects on Bioactivity
Comparisons with other substituted analogs:
Key Insights :
- Chlorine Substituents : The 2-chlorobenzyl group in the target compound may improve lipophilicity and membrane permeability compared to 3-chlorophenyl () or nitro-substituted derivatives () .
- Benzamide vs. Acetamide : Benzamide moieties (target compound, ) generally exhibit stronger π-π stacking interactions with biological targets than acetamide derivatives () .
Key Insights :
- X-ray Crystallography : utilized X-ray studies to confirm hydrogen bonding and crystal packing, methodologies applicable to future studies of the target compound .
Biological Activity
N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS Number: 920449-67-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 452.86 g/mol. The compound features a complex structure that includes an oxadiazole moiety known for its diverse biological properties.
Synthesis
The synthesis of oxadiazole derivatives typically involves the reaction of thioamide compounds with various electrophiles. For this compound, the synthetic route involves the formation of the oxadiazole ring followed by functionalization to yield the final product. Specific methods include:
- Formation of Oxadiazole : Utilizing thioamide precursors and activating agents.
- Substitution Reactions : Incorporating the chlorobenzyl and benzamide functionalities through nucleophilic substitutions.
Anticancer Activity
Research indicates that compounds containing oxadiazole structures exhibit significant anticancer properties. In particular, derivatives similar to this compound have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 14h | Mythimna separate | 500 | |
| 14e | Helicoverpa armigera | 300 | |
| 14k | Spodoptera frugiperda | 250 |
The oxadiazole derivatives were tested using MTT assays to determine their cytotoxicity against different cancer cell lines. The results indicate a promising potential for these compounds as anticancer agents.
Antimicrobial Activity
In addition to anticancer properties, several studies have highlighted the antimicrobial effects of oxadiazole derivatives. For instance:
- Bacterial Inhibition : Compounds similar to N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl) have demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria.
The biological activity of N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl) is attributed to its ability to interact with cellular targets through various mechanisms:
- Apoptosis Induction : Many oxadiazole derivatives trigger apoptotic pathways in cancer cells.
- Inhibition of Protein Synthesis : Some compounds interfere with protein synthesis mechanisms in bacteria.
Structure–Activity Relationship (SAR)
The SAR studies reveal that modifications on the oxadiazole ring and substituents on the benzamide significantly influence biological activity:
- Substituent Variability : The presence of electron-withdrawing groups enhances activity.
- Ring Modifications : Alterations in the oxadiazole structure can lead to improved potency against specific targets.
Case Studies
Several case studies have illustrated the effectiveness of similar compounds in clinical settings:
-
Case Study on Anticancer Efficacy : A study conducted on a series of benzamide derivatives showed that modifications leading to enhanced lipophilicity resulted in better cellular uptake and effectiveness against resistant cancer cell lines.
- Findings : Compounds exhibiting IC50 values lower than standard treatments like doxorubicin were identified.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?
Methodological Answer: The synthesis typically involves three stages:
Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., KOH/EtOH) .
Thioether linkage : Reaction of the oxadiazole intermediate with 2-chloroacetamide derivatives using anhydrous K₂CO₃ in dry acetone under reflux (3–6 hours) .
Amide coupling : Introduction of the 2-chlorobenzyl group via EDCI/HOBt-mediated coupling in DMF with triethylamine as a base .
Q. Critical Conditions :
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Oxadiazole Formation | KOH, CS₂, EtOH, reflux | 65–75% | |
| Thioether Linkage | K₂CO₃, dry acetone, 3 h | 70–80% | |
| Amide Coupling | EDCI, HOBt, DMF, rt | 60–70% |
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies protons and carbons in the oxadiazole, benzamide, and chlorobenzyl groups. Key signals include:
- δ 8.1–8.3 ppm (benzamide aromatic protons) .
- δ 4.2–4.5 ppm (methylene groups in thioether linkage) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 473.08) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1240–1260 cm⁻¹ (C-S stretch) .
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
- Anticancer Activity : MTT assay against human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Antimicrobial Screening : Broth microdilution for MIC determination against S. aureus and E. coli .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR tyrosine kinase) .
Advanced Research Questions
Q. How can researchers optimize low yields during the thioether formation step?
Methodological Answer: Low yields (e.g., <50%) often arise from:
Q. Table 2: Troubleshooting Thioether Synthesis
| Issue | Solution | Expected Yield Improvement |
|---|---|---|
| Low reactivity | Switch to DMF/KI | +20–30% |
| Byproduct formation | Use excess K₂CO₃ | +10–15% |
Q. What structural features contribute to its potential mechanism of action in anticancer studies?
Methodological Answer:
- Oxadiazole ring : Enhances electron-deficient character, promoting interactions with ATP-binding pockets in kinases .
- Chlorobenzyl group : Increases lipophilicity, improving membrane permeability (logP ~3.2) .
- Thioether linkage : Stabilizes bioactive conformations via sulfur-mediated hydrogen bonding .
Q. Supporting Data :
- Docking studies show the oxadiazole moiety forms π-π stacking with EGFR kinase (PDB: 1M17) .
- SAR studies indicate replacing chlorine with fluorine reduces potency by 50% .
Q. How should contradictory bioactivity data across studies be resolved?
Methodological Answer: Contradictions (e.g., IC₅₀ variability in MCF-7 cells) may stem from:
- Assay conditions : Standardize serum concentration (e.g., 10% FBS vs. 5%) and incubation time (48–72 hours) .
- Structural impurities : Re-characterize batches using LC-MS to rule out degradation products .
- Cellular context : Validate target expression (e.g., EGFR levels via Western blot) in cell lines used .
Case Study :
A 2024 study reported IC₅₀ = 8.2 µM in MCF-7 cells , while a 2025 study found IC₅₀ = 22 µM . Reconciliation revealed differences in cell passage number and serum-free pretreatment in the latter .
Q. What advanced techniques elucidate its metabolic stability and degradation pathways?
Methodological Answer:
- In vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor; monitor via LC-MS/MS .
- Degradation Hotspots :
- Stabilization Strategies :
Q. How can computational methods guide the design of derivatives with improved potency?
Methodological Answer:
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity with IC₅₀ .
- Molecular Dynamics (MD) : Simulate binding stability in kinase targets (e.g., >50 ns trajectories) .
- ADMET Prediction : SwissADME predicts bioavailability (%F >30%) and BBB penetration (logBB >0.3) .
Example :
Replacing the 2-chlorobenzyl group with 2,4-difluorobenzyl (logP = 3.5) improved IC₅₀ by 40% in MD simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
